Specific Monohydroxylation Site: Differentiating AKB48 N-(5-hydroxypentyl) from the N-(4-hydroxypentyl) Isomer
AKB48 N-(5-hydroxypentyl) metabolite is characterized by terminal (ω) hydroxylation of the N-pentyl chain, in contrast to the internal (ω-1) hydroxylation of the N-(4-hydroxypentyl) isomer. While both are phase I metabolites of AKB48, they represent distinct biotransformation products with different chromatographic retention times and mass spectral fragmentation patterns, necessitating separate analytical reference standards [1]. The parent compound AKB48 exhibits a CB1 receptor binding affinity (Ki) of 304.5 nM and functional potency (EC50) of 585 nM [2]. Although the specific CB1 affinity of the N-(5-hydroxypentyl) metabolite has not been directly quantified, studies on the structurally analogous 4OH-5F-AKB48 metabolite demonstrate that hydroxylated phase I metabolites retain high CB1 affinity and can exhibit greater efficacy for G protein activation compared to Δ9-THC [3].
| Evidence Dimension | Hydroxylation Position |
|---|---|
| Target Compound Data | Terminal (ω) hydroxylation at C5 of N-pentyl chain |
| Comparator Or Baseline | N-(4-hydroxypentyl) metabolite: internal (ω-1) hydroxylation at C4 |
| Quantified Difference | Regioisomeric structural difference; distinct chromatographic retention times |
| Conditions | Structural assignment based on metabolic profiling in human liver microsomes (HLMs) |
Why This Matters
Procurement of the correct regioisomer is essential for accurate chromatographic peak identification in LC-MS/MS forensic workflows.
- [1] Vikingsson S, et al. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. J Anal Toxicol. 2015;39(6):426-35. View Source
- [2] APINACA (AKB48) Summary. Kiwix Database. View Source
- [3] Holm NB, et al. Metabolism, CB1 cannabinoid receptor binding and in vivo activity of synthetic cannabinoid 5F-AKB48: Implications for toxicity. Pharmacol Biochem Behav. 2020;195:172949. View Source
